

Application Notes and Protocols: HSF1 Electrophoretic Mobility Shift Assay (EMSA)

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Compound of Interest

Compound Name: *HSF1B*

Cat. No.: *B1650752*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation assay, is a widely used technique to study protein-DNA interactions in vitro.^{[1][2][3]} This method is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment through a non-denaturing polyacrylamide gel, causing a "shift" in the migration of the labeled DNA probe.^{[2][3]} This application note provides a detailed protocol for performing an EMSA to detect the binding of Heat Shock Factor 1 (HSF1) to its consensus DNA binding site, the Heat Shock Element (HSE).

HSF1 is a key transcription factor that regulates the heat shock response, a cellular defense mechanism against proteotoxic stress.^{[4][5]} Upon activation by stressors such as heat shock, HSF1 trimerizes, translocates to the nucleus, and binds to HSEs in the promoter regions of heat shock protein (HSP) genes, inducing their transcription.^[5] The HSF1 EMSA is a powerful tool to assess the DNA binding activity of HSF1, providing insights into the activation state of the heat shock pathway.

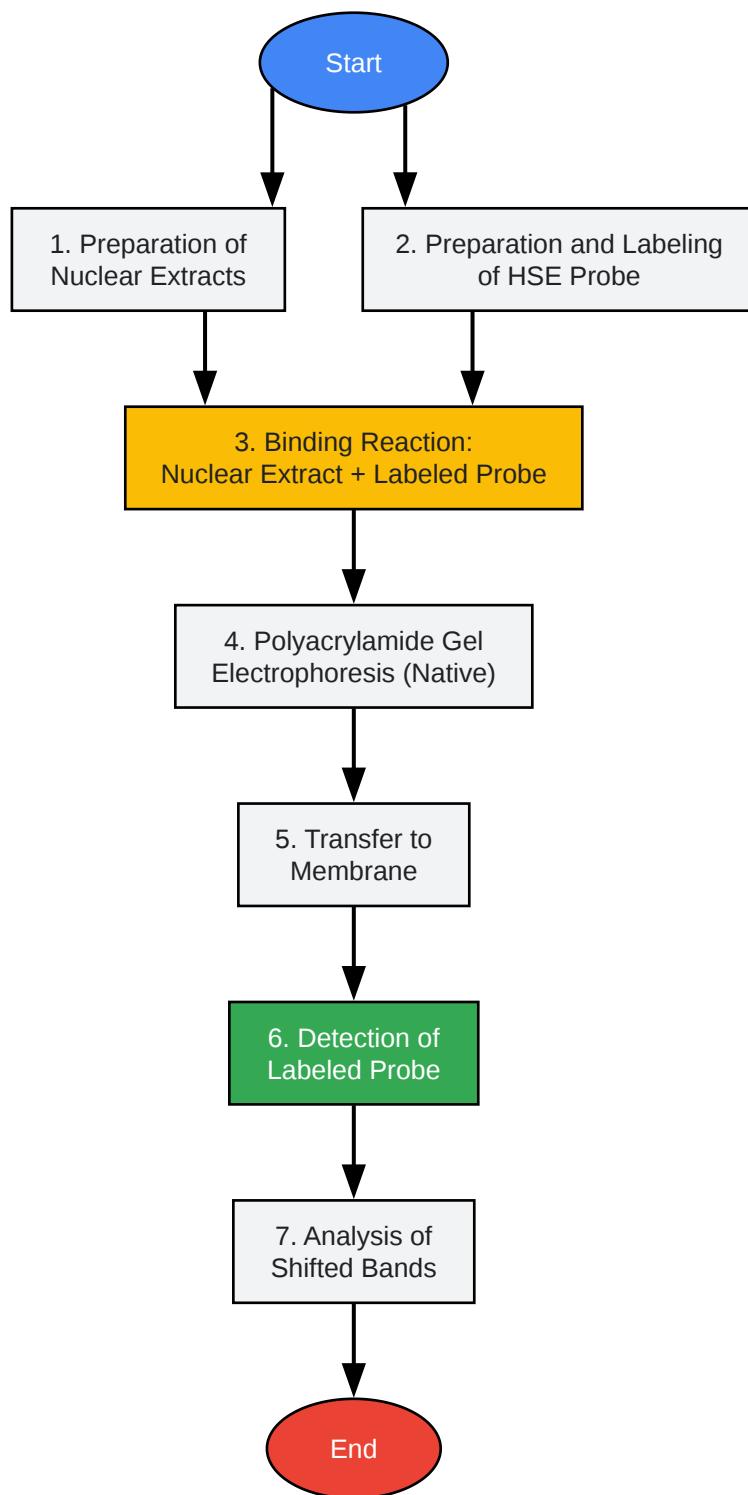
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HSF1 activation signaling pathway and the experimental workflow for the HSF1 EMSA.



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Caption: HSF1 Activation and DNA Binding Pathway.

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Caption: HSF1 EMSA Experimental Workflow.

Experimental Protocols

Preparation of Nuclear Extracts

This protocol is adapted for a 10 cm diameter dish of cultured mammalian cells.[\[6\]](#)

Reagents and Buffers:

Reagent/Buffer	Composition	Storage
PBS (Phosphate-Buffered Saline)	137 mM NaCl, 2.7 mM KCl, 10 mM Na ₂ HPO ₄ , 1.8 mM KH ₂ PO ₄ , pH 7.4	Room Temp.
Buffer A (Hypotonic Lysis Buffer)	10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, 1x Protease Inhibitor Cocktail	4°C
Buffer A + 0.05% NP-40	Buffer A with 0.05% (v/v) NP-40	4°C
Buffer C (Nuclear Lysis Buffer)	20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, 1x Protease Inhibitor Cocktail	4°C

Procedure:

- Wash cells once with 10 mL of ice-cold PBS.
- Add 1 mL of ice-cold PBS and scrape the cells.
- Collect cells in a microcentrifuge tube and centrifuge at 1,200 x g for 2 minutes at 4°C.[\[6\]](#)
- Discard the supernatant and resuspend the cell pellet in 5 times the pellet volume of Buffer A.
- Incubate on ice for 15 minutes.[\[6\]](#)

- Centrifuge at 1,200 x g for 2 minutes at 4°C.
- Resuspend the pellet in 5 times the pellet volume of Buffer A containing 0.05% NP-40.[6]
- Gently dounce homogenize with 20 strokes.[6]
- Centrifuge at 1,200 x g for 2 minutes. The supernatant contains the cytoplasmic fraction.
- Resuspend the nuclear pellet in 1 volume of Buffer C and vortex gently.[6]
- Incubate on ice for 30 minutes with gentle agitation.[6]
- Centrifuge at 20,000 x g for 20 minutes at 4°C.
- Transfer the supernatant (nuclear extract) to a new pre-chilled tube.
- Determine the protein concentration using a Bradford assay.
- Aliquot and store the nuclear extracts at -80°C.

HSE Oligonucleotide Probe Design and Labeling

HSE Probe Sequence:

A typical HSE consists of three inverted repeats of the pentanucleotide sequence nGAAn.[4] An example of a double-stranded oligonucleotide probe containing a consensus HSE is:

- Sense: 5'- TCGACCTGGCGAATGGGGCCTGAAGAACGTTCTAGAACCTCCCTCTGC -3'[4]
- Antisense: 5'- TCGAGCAGAGAGGAAGTTCTAGAACGTTCTCAGGCCCCATTGCCAGG -3'[4]

Biotin Labeling Protocol:

Biotin labeling at the 3' end is a common non-radioactive method. Commercial kits are available for this purpose (e.g., Pierce Biotin 3' End DNA Labeling Kit).

Annealing of Oligonucleotides:

- Resuspend complementary sense and antisense oligonucleotides in annealing buffer (10 mM Tris, pH 7.5-8.0, 50 mM NaCl, 1 mM EDTA).
- Mix equal molar amounts of the sense and antisense oligonucleotides.
- Heat the mixture to 95°C for 5 minutes.
- Allow the mixture to cool slowly to room temperature.

HSF1 EMSA Binding Reaction

Reagents and Buffers:

Reagent/Buffer	Composition
10x Binding Buffer	100 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT, 50% Glycerol
Poly (dl-dC)	Non-specific competitor DNA (1 µg/µL)
Labeled HSE Probe	Biotin-labeled, annealed HSE oligonucleotide
Nuclear Extract	Prepared as described above

Binding Reaction Setup:

Component	Volume	Final Concentration
10x Binding Buffer	2 µL	1x
Poly (dl-dC) (1 µg/µL)	1 µL	50 ng/µL
Nuclear Extract	1-5 µg	1-5 µg
Nuclease-Free Water	to 19 µL	-
Labeled HSE Probe (e.g., 20 fmol/µL)	1 µL	1 nM
Total Volume	20 µL	

Procedure:

- Set up the binding reaction on ice by adding the components in the order listed above, except for the labeled probe.
- For competition experiments, add a 50-100 fold molar excess of unlabeled HSE probe to a separate reaction.
- Incubate the reactions for 20 minutes at room temperature to allow for the binding of non-specific proteins to the competitor DNA.[\[7\]](#)
- Add the biotin-labeled HSE probe to each reaction.
- Incubate for an additional 20-30 minutes at room temperature.[\[7\]](#)

Polyacrylamide Gel Electrophoresis

Reagents and Buffers:

Reagent/Buffer	Composition
5x TBE Buffer	445 mM Tris-borate, 10 mM EDTA, pH 8.3
6% Native Polyacrylamide Gel	6% Acrylamide/Bis-acrylamide (29:1), 1x TBE Buffer, 0.1% APS, 0.1% TEMED
6x Loading Dye	0.25% Bromophenol Blue, 0.25% Xylene Cyanol, 30% Glycerol in water

Procedure:

- Cast a 6% native polyacrylamide gel in 0.5x TBE buffer.
- Pre-run the gel at 100-150 V for 30-60 minutes in a cold room or at 4°C.[\[2\]](#)
- Add 3-4 µL of 6x loading dye to each binding reaction.
- Load the samples into the wells of the pre-run gel.

- Run the gel at 100-150 V for 2-3 hours, or until the bromophenol blue dye has migrated to the bottom third of the gel.[6]

Transfer and Detection

Procedure:

- Transfer the separated complexes from the polyacrylamide gel to a positively charged nylon membrane (e.g., Immobilon-Ny+) using a semi-dry transfer apparatus at 400 mA for 30-60 minutes.[7]
- Crosslink the DNA to the membrane using a UV crosslinker.
- For biotin-labeled probes, proceed with a chemiluminescent detection method according to the manufacturer's instructions (e.g., using streptavidin-HRP and a chemiluminescent substrate).
- Expose the membrane to X-ray film or a chemiluminescence imager to visualize the bands.

Data Interpretation

- Free Probe: A band at the bottom of the gel corresponding to the unbound, labeled HSE probe.
- Shifted Band: A slower migrating band representing the HSF1-HSE complex. The intensity of this band correlates with the amount of active HSF1 in the nuclear extract.
- Competition: The intensity of the shifted band should be significantly reduced in the presence of an excess of unlabeled "cold" HSE competitor, demonstrating the specificity of the binding.
- Supershift: The addition of an HSF1-specific antibody to the binding reaction can result in a further retardation of the complex (a "supershift"), confirming the identity of the protein in the complex.[1]

Quantitative Data Summary

Parameter	Value
Nuclear Extract Preparation	
Centrifugation (cell collection)	1,200 x g, 2 min, 4°C[6]
Incubation (hypotonic lysis)	15 min on ice[6]
Incubation (nuclear lysis)	30 min on ice[6]
Centrifugation (nuclear extract)	20,000 x g, 20 min, 4°C
Binding Reaction	
Nuclear Extract Amount	1-5 µg
Poly (dI-dC) Concentration	50 ng/µL[7]
Labeled Probe Concentration	~1 nM[7]
Incubation Time (pre-binding)	20 min at room temperature[7]
Incubation Time (probe binding)	20-30 min at room temperature
Electrophoresis	
Gel Concentration	6% Polyacrylamide
Running Buffer	0.5x TBE
Voltage	100-150 V
Run Time	2-3 hours
Transfer	
Current	400 mA[7]
Time	30-60 min[7]

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